molecular formula C21H19F2N5O3 B2531081 7-[4-(DIFLUOROMETHOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 725219-57-8

7-[4-(DIFLUOROMETHOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Katalognummer: B2531081
CAS-Nummer: 725219-57-8
Molekulargewicht: 427.412
InChI-Schlüssel: VOGOUAOYRZXLDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[4-(Difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase) source . CSF1R signaling is critical for the survival, proliferation, and differentiation of macrophages and monocytes. By targeting this pathway, this compound is a valuable pharmacological tool for researching diseases driven by aberrant macrophage activity. Its primary research applications include investigating the tumor microenvironment, as CSF1R inhibition can deplete tumor-associated macrophages (TAMs) that promote cancer progression and immunosuppression, particularly in preclinical models of solid tumors source . Furthermore, it is used in studies of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where macrophages play a key pathological role. The compound exerts its effect by binding to the kinase domain of CSF1R, potently inhibiting its auto-phosphorylation and subsequent downstream signaling cascades. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O3/c1-12-17(19(29)27-15-5-3-4-6-16(15)30-2)18(28-21(26-12)24-11-25-28)13-7-9-14(10-8-13)31-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGOUAOYRZXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(DIFLUOROMETHOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-[4-(DIFLUOROMETHOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 7-[4-(DIFLUOROMETHOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituent positions and functional groups. Key examples include:

Compound Name Key Structural Differences Synthesis Method (Reference)
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methylphenyl instead of 2-methoxyphenyl at the carboxamide Condensation of triazole precursors
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 3-Hydroxyphenyl instead of 4-(difluoromethoxy)phenyl Heterocyclization with hydrazinecarbothioamide
5-Phenyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives (e.g., compound 12 in ) Absence of difluoromethoxy and carboxamide groups Reflux with DMF and piperidine

Key Observations :

  • Electron-withdrawing groups (e.g., difluoromethoxy) enhance metabolic stability by reducing oxidative degradation, whereas electron-donating groups (e.g., methoxy) improve solubility .
  • The carboxamide moiety at position 6 is critical for hydrogen bonding with biological targets, as seen in docking studies of related triazolopyrimidines .
Spectroscopic and Computational Comparisons
  • Mass Spectrometry (MS) : The target compound’s MS/MS fragmentation pattern is distinct from analogs due to the difluoromethoxy group, which introduces unique fragment ions (e.g., m/z 101 for CF₂O⁻). Similar compounds lacking this group exhibit simpler fragmentation profiles .
  • Molecular Similarity Metrics : Tanimoto and Dice indices reveal moderate similarity (0.4–0.6) between the target compound and analogs like those in and , primarily due to shared triazolopyrimidine cores but divergent substituents .

Analytical and Computational Tools for Comparison

  • Fragmentation Tree Alignment : Algorithms like FT-BLAST align MS/MS spectra to predict chemical similarity, confirming structural relationships between the target compound and analogs .
  • Molecular Networking : Clusters of triazolopyrimidines in molecular networks (cosine score >0.7) highlight conserved fragmentation pathways, aiding dereplication .

Biologische Aktivität

The compound 7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structural complexity includes a triazolopyrimidine framework, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19F2N5O3C_{21}H_{19}F_2N_5O_3. The presence of difluoromethoxy and methoxy groups is expected to influence its biological interactions significantly. The compound's structure can be summarized as follows:

Feature Description
Molecular Weight405.41 g/mol
Functional GroupsDifluoromethoxy, Methoxy
Core StructureTriazolopyrimidine

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in the triazolopyrimidine class have shown significant antitumor effects. For instance, derivatives have been tested against various cancer cell lines with promising results.
  • Anti-inflammatory Properties : The triazolopyrimidine scaffold has been linked to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives have demonstrated notable antimicrobial activity against different pathogens.

Structure-Activity Relationships (SAR)

The biological activity of 7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be influenced by modifications in its chemical structure. The following table illustrates the SAR based on related compounds:

Compound Name Structural Features Biological Activity
5-amino-7-(4-phenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidineAmino group at position 5Antitumor
2-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b]pyridineFluorinated phenyl groupAntimicrobial
7-[3-(cyclopropylamino)-6-methyl]-[1,2,4]triazolo[4,3-a]pyridineCyclopropylamino groupAnti-inflammatory

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound and its analogs:

  • Antitumor Activity : A study evaluated the anticancer potential of various triazolopyrimidine derivatives against breast cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • Anti-inflammatory Effects : Another investigation reported that certain triazolopyrimidine derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory conditions .
  • Antimicrobial Properties : A comparative analysis revealed that some derivatives showed effective inhibition against bacterial strains resistant to conventional antibiotics. This highlights the compound's potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can evaluate variables like reaction time, temperature, and catalyst loading. Post-synthesis, validate purity via HPLC and structural integrity via NMR (e.g., ¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) .
  • Key Insight : highlights statistical optimization to reduce experimental runs while capturing critical parameters.

Q. How does the substitution pattern (e.g., difluoromethoxy vs. methoxy groups) influence the compound’s physicochemical properties?

  • Methodology : Perform comparative studies using thermogravimetric analysis (TGA) for stability and solubility assays in polar/nonpolar solvents. Computational tools like COSMO-RS can predict solubility parameters based on substituent electronegativity and steric effects .
  • Key Insight : notes that fluorinated substituents enhance metabolic stability but may reduce aqueous solubility.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data for this compound?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with density functional theory (DFT) to analyze electronic effects of substituents. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Key Insight : demonstrates that fluorophenyl groups enhance target selectivity via hydrophobic interactions.

Q. What experimental strategies can address low crystallinity in X-ray diffraction studies of this compound?

  • Methodology : Employ co-crystallization with small molecules (e.g., acetic acid) or use cryo-crystallography to stabilize lattice structures. DFT-based crystal structure prediction can guide solvent selection .
  • Key Insight : highlights crystal packing challenges in triazolo-pyrimidines due to flexible substituents.

Q. How can AI-driven simulations improve reaction yield prediction for scale-up synthesis?

  • Methodology : Integrate COMSOL Multiphysics with machine learning models to simulate mass/heat transfer in reactors. Train models on historical kinetic data to predict optimal scaling parameters .
  • Key Insight : emphasizes AI’s role in reducing empirical optimization for industrial translation.

Q. What are the structure-activity relationships (SAR) for modifying the triazolo-pyrimidine core to enhance target specificity?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing difluoromethoxy with trifluoromethyl) and test via in vitro kinase assays or cell-based viability assays . Use SAR trends to prioritize candidates for ADMET profiling .
  • Key Insight : identifies the triazole-pyrimidine fusion as critical for ATP-binding pocket interactions in kinase targets.

Q. How can contradictory data on metabolic stability be resolved across different in vitro models?

  • Methodology : Cross-validate using hepatocyte microsomal assays (human vs. rodent) and LC-MS/MS metabolite profiling . Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vivo behavior .
  • Key Insight : Species-specific cytochrome P450 interactions may explain variability (e.g., notes fluorine’s role in reducing oxidative metabolism).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.